

11-Amino-1-undecanethiol chemical properties

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Compound of Interest

Compound Name: 11-Amino-1-undecanethiol

Cat. No.: B1244797

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An In-depth Technical Guide to the Core Chemical Properties of **11-Amino-1-undecanethiol**

For researchers, scientists, and professionals in drug development, **11-Amino-1-undecanethiol** (AUT) is a bifunctional organic molecule of significant interest. Its structure, featuring a terminal thiol group at one end and an amino group at the other, connected by an 11-carbon alkyl chain, allows for the formation of robust self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and its role in various technological advancements.

Core Chemical and Physical Properties

11-Amino-1-undecanethiol is most commonly available and utilized as its hydrochloride salt to improve stability and solubility. The properties listed below are for this commercially prevalent form unless otherwise specified.

| Property | Value |
|---------------------------|---|
| IUPAC Name | 11-aminoundecane-1-thiol[1] |
| Synonyms | AUT, 11-amino-1-undecanethiol hydrochloride |
| CAS Number | 143339-58-6 (hydrochloride salt)[2][3] |
| Molecular Formula | C ₁₁ H ₂₅ NS · HCl[2] |
| Molecular Weight | 239.85 g/mol |
| Appearance | Solid, white or off-white powder or crystalline powder |
| Melting Point | 120-170 °C |
| Solubility | Soluble in methanol and ethanol; practically insoluble in water. |
| pKa (Surface Amino Group) | 7.0 - 8.0 (for the terminal -NH ₃ ⁺ group in a self-assembled monolayer)[4] |

Self-Assembled Monolayers (SAMs)

The defining characteristic of **11-Amino-1-undecanethiol** is its ability to form highly ordered, self-assembled monolayers on gold surfaces.[3] This process is driven by the strong, semi-covalent bond between the sulfur of the thiol group and the gold substrate. The long alkyl chains then align and pack closely due to van der Waals interactions, resulting in a dense, quasi-crystalline monolayer.

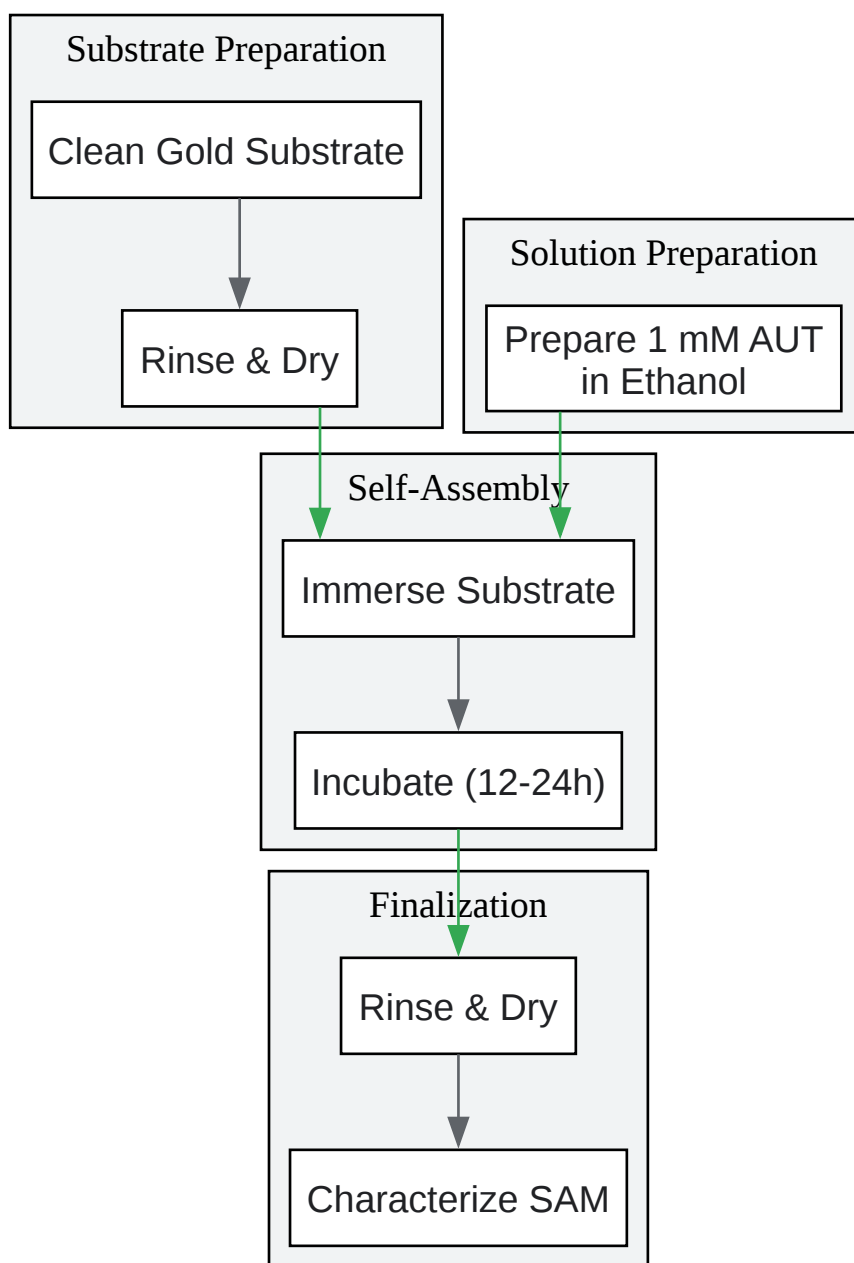
These SAMs present a surface terminated with amino groups, which can be protonated (-NH₃⁺) or neutral (-NH₂), depending on the pH of the surrounding environment. This functionality is crucial for a wide range of applications, as the amino groups provide a reactive handle for the covalent attachment of other molecules, such as proteins, DNA, or drug compounds.

Experimental Protocols

Formation of 11-Amino-1-undecanethiol SAMs on Gold

A standard protocol for the formation of an AUT SAM on a gold substrate is as follows:

- **Substrate Preparation:** A gold-coated substrate (e.g., glass slide or silicon wafer) is rigorously cleaned to remove organic contaminants. A common method is immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by extensive rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
- **Solution Preparation:** A dilute solution of **11-Amino-1-undecanethiol** hydrochloride is prepared, typically at a concentration of 1 mM in absolute ethanol.[\[4\]](#)[\[5\]](#)
- **Immersion:** The cleaned gold substrate is immersed in the thiol solution. The self-assembly process begins immediately.
- **Incubation:** For the formation of a well-ordered monolayer, the substrate is left in the solution for an extended period, typically ranging from 12 to 24 hours.
- **Rinsing:** After incubation, the substrate is removed from the solution and rinsed thoroughly with ethanol to remove any non-covalently bound molecules.
- **Drying:** The substrate with the newly formed SAM is dried under a stream of nitrogen.



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Workflow for the formation of a self-assembled monolayer.

Characterization of SAMs

Several analytical techniques are employed to verify the formation and quality of the AUT monolayer:

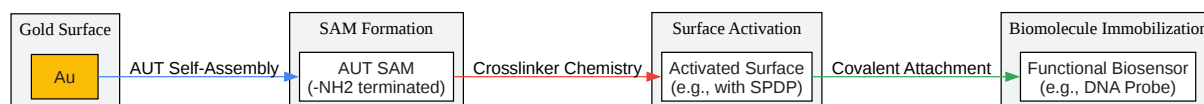
- **Contact Angle Goniometry:** Measures the surface wettability. An AUT-modified surface will exhibit a different contact angle than a bare gold surface, providing an initial indication of successful monolayer formation.
- **X-ray Photoelectron Spectroscopy (XPS):** Confirms the elemental composition of the surface. The presence of nitrogen (from the amino group) and sulfur signals in the XPS spectrum is a clear indicator of the AUT monolayer.^[6]
- **Electrochemical Impedance Spectroscopy (EIS):** Used to study the dielectric properties and packing density of the monolayer. A well-formed SAM will act as a barrier to electron transfer, which can be quantified with EIS.^{[4][5]}
- **Atomic Force Microscopy (AFM):** Provides topographical images of the surface, allowing for the visualization of the monolayer and the identification of any defects.^{[4][5]}

Applications in Research and Development

The unique properties of **11-Amino-1-undecanethiol** SAMs make them a versatile platform for various applications, particularly in the development of biosensors and drug delivery systems.

Biosensor Fabrication

The terminal amino groups on an AUT SAM serve as ideal anchor points for the immobilization of biorecognition molecules such as antibodies, enzymes, or nucleic acids. This functionalization is a critical step in the fabrication of highly sensitive and specific biosensors. For example, a common strategy involves the use of a bifunctional crosslinker, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), to attach a thiol-modified DNA probe to the amino-terminated surface.



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Pathway for biosensor surface functionalization.

Drug Delivery Systems

In the realm of drug development, AUT can be used to functionalize gold nanoparticles. These functionalized nanoparticles can then be loaded with therapeutic agents, which are attached via the amino groups. This approach allows for the creation of targeted drug delivery systems that can potentially improve therapeutic efficacy while minimizing side effects.

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